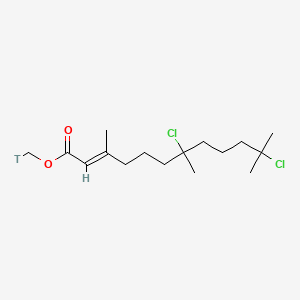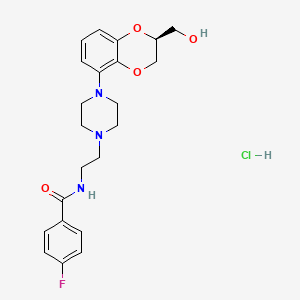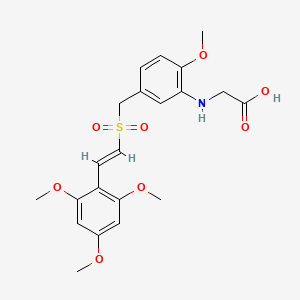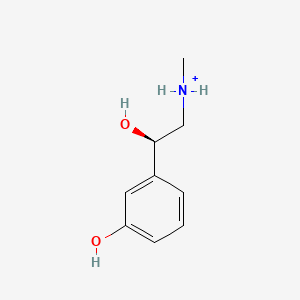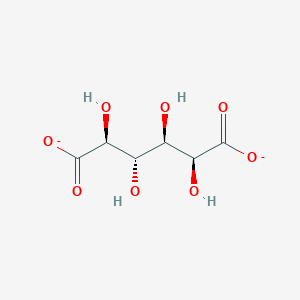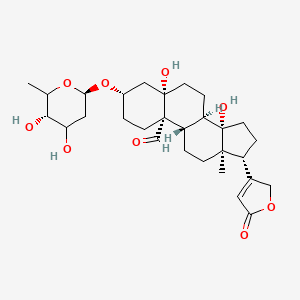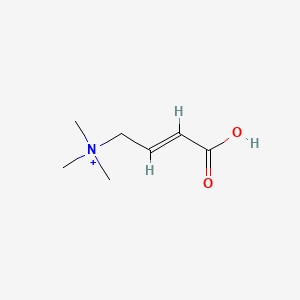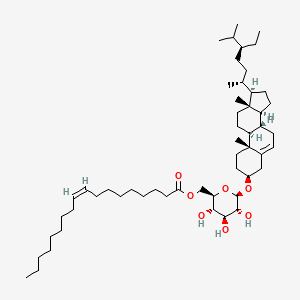
Sitoindoside II
Vue d'ensemble
Description
Sitoindoside II is an acyl steryl glycoside . It is present in M. paradisiaca (banana) fruits and is also isolated from the chicory plant, Cichorium intybus L . Sitoindoside II is a fatty acid ester of steroidal glucopyranoside .
Molecular Structure Analysis
The molecular formula of Sitoindoside II is C53H92O7 . Its molecular weight is 841.29 . The percent composition is C 75.67%, H 11.02%, O 13.31% .
Chemical Reactions Analysis
Sitoindoside II belongs to the class of organic compounds known as stigmastanes and derivatives . These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24 . Sitoindoside II is an extremely weak basic (essentially neutral) compound .
Physical And Chemical Properties Analysis
Sitoindoside II is a powder . It is not hygroscopic and not light-sensitive . . It is stable for 1 year and its storage temperature is -20°C .
Applications De Recherche Scientifique
Anti-Inflammatory Applications
Sitoindoside II has been identified as an active compound with anti-inflammatory effects . It was found to be effective in lipopolysaccharide (LPS)-stimulated mouse macrophages . This suggests that Sitoindoside II could be used in the treatment of conditions characterized by inflammation.
Potential in Cancer Treatment
Research has suggested that compounds found in Withania somnifera, which includes Sitoindoside II, could be beneficial in DNA repair mechanisms . This indicates a potential role for Sitoindoside II in cancer treatment, as it could help prevent the apoptosis of normal cells .
Neurodegenerative Diseases
Withania somnifera, the plant source of Sitoindoside II, has been studied for its potential benefits in neurodegenerative diseases . While the specific role of Sitoindoside II in this context is not clear, the overall therapeutic potential of the plant suggests that Sitoindoside II could have applications in this field .
Nutraceutical Applications
Withania somnifera, including its component Sitoindoside II, has been used in traditional medicine and is currently sold in the US market as a drug supplement . This suggests that Sitoindoside II could have potential applications as a nutraceutical ingredient.
Functional Food Ingredient
The anti-inflammatory properties of Sitoindoside II suggest its potential use as a health food ingredient . Foods with anti-inflammatory properties can contribute to overall health and wellness.
6. Research on Other Acyl Steryl Glycosides Sitoindoside II is an acyl steryl glycoside . Research on these compounds could lead to the discovery of new applications for Sitoindoside II and related compounds .
Safety and Hazards
Sitoindoside II should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Sitoindoside II is a glycowithanolide obtained from Withania somnífera Dunal . It is a withanolide containing a glucose molecule at carbon 27 The primary targets of Sitoindoside II are not explicitly mentioned in the available literature
Mode of Action
It is known that withanolides, the class of compounds to which sitoindoside ii belongs, have diverse biological activities, including anti-inflammatory, anti-cancer, adaptogenic, and antioxidant effects . The specific interactions of Sitoindoside II with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Withanolides, the class of compounds to which sitoindoside ii belongs, are known to interact with multiple biochemical pathways due to their diverse biological activities
Result of Action
Withanolides, the class of compounds to which sitoindoside ii belongs, are known to have diverse biological activities, including anti-inflammatory, anti-cancer, adaptogenic, and antioxidant effects
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h16-17,27,37-39,41-46,48-51,55-57H,8-15,18-26,28-36H2,1-7H3/b17-16-/t38-,39+,41+,42+,43-,44+,45+,46-,48-,49+,50-,51-,52+,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEONOMPSMYAQO-JXJRCNQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(C)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CC[C@H](CC)C(C)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H92O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sitoindoside II | |
CAS RN |
53657-29-7 | |
| Record name | Sitoindoside II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sitoindoside II and where is it found?
A1: Sitoindoside II is a naturally occurring steroidal glycoside. [, , ] It is commonly found in various plants, including Cichorium intybus (chicory), Munronia delavayi, and Aglaia argentea. [, , ] Chemically, it is a derivative of β-sitosterol, a plant sterol, with a glucose molecule attached to it.
Q2: What are the known biological activities of Sitoindoside II?
A2: Research suggests that Sitoindoside II possesses several biological activities. One notable activity is its ability to induce differentiation of human promyelocytic leukemia (HL-60) cells. This was observed at an ED50 value of 0.069 μM, indicating potential for cancer chemopreventive or chemotherapeutic applications. [] Additionally, it exhibited cytotoxic activity against P-388 murine leukemia cells with an IC50 value of >100 μg/mL. []
Q3: How does the structure of Sitoindoside II compare to other similar compounds and what is its molecular formula and weight?
A3: Sitoindoside II shares a structural similarity with other steroidal glycosides, particularly those derived from β-sitosterol. Its molecular formula is C35H60O6, and it has a molecular weight of 576.85 g/mol. [] These structural details are often crucial for understanding its interaction with biological targets and for developing new derivatives with potentially improved activity.
Q4: What analytical techniques are commonly employed for the characterization and identification of Sitoindoside II?
A4: The isolation and identification of Sitoindoside II typically involve chromatographic techniques such as column chromatography. [, , ] Its structure is then elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy (including 1D and 2D NMR) and mass spectrometry (MS). [, , ] These techniques provide detailed information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



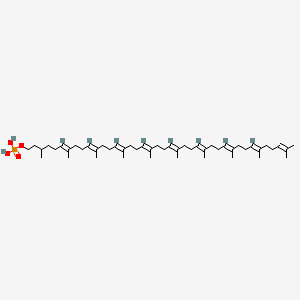
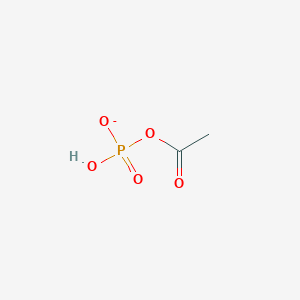

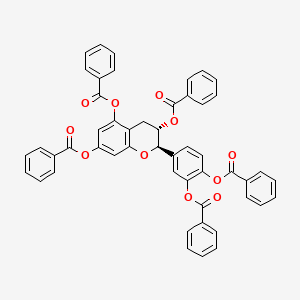

](/img/structure/B1238540.png)

